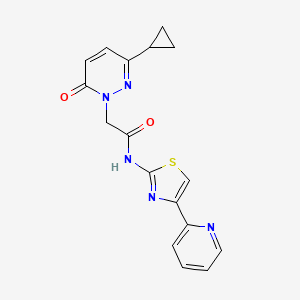

![molecular formula C14H9F3N4O2 B2745806 2-[5-oxo-3-(trifluoromethyl)-2,5-dihydro-1H-pyrazol-1-yl]-6-phenyl-4(3H)-pyrimidinone CAS No. 900015-70-5](/img/structure/B2745806.png)

2-[5-oxo-3-(trifluoromethyl)-2,5-dihydro-1H-pyrazol-1-yl]-6-phenyl-4(3H)-pyrimidinone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of this compound involves several steps, including the introduction of the trifluoromethyl group, cyclization, and subsequent functionalization. Researchers have achieved its synthesis through a serendipitous regioselective reaction of 3-mercapto [1,2,4]triazoles with trifluoromethyl-β-diketones in the presence of NBS. This one-pot cascade reaction leads to the formation of 1-trifluoroacetyl-3-aryl-5-(2-oxo-2-arylethylthio)-1,2,4-triazoles .

Molecular Structure Analysis

The molecular structure of this compound consists of a pyrimidinone core with a phenyl group at position 6 and a trifluoromethyl-substituted pyrazole moiety at position 2. The trifluoromethyl group contributes to its electron-withdrawing properties and hydrophobic surface area. Detailed characterization using heteronuclear 2D NMR experiments confirms the regioisomeric products .

Scientific Research Applications

Synthesis and Biological Evaluation

- Synthesis of Pyrazole and Pyrimidine Derivatives : This compound serves as a precursor for synthesizing various pyrazole and pyrimidine derivatives, demonstrating significant in vitro antitumor, antimicrobial, and antioxidant activities. The structure-activity relationship (SAR) and density functional theory (DFT) calculations help correlate biological activity with quantum properties like total energy, HOMO and LUMO energies, and Mulliken atomic charges (Farag & Fahim, 2019).

- Anticancer and Anti-5-lipoxygenase Agents : Novel pyrazolopyrimidines derivatives were synthesized and showed cytotoxicity against various cancer cell lines, including HCT-116 and MCF-7, as well as 5-lipoxygenase inhibition activities. This highlights the potential of such compounds in anticancer and anti-inflammatory therapies (Rahmouni et al., 2016).

Computational Studies

- DFT Calculations for New Compounds : The equilibrium geometry, energy properties, and molecular interactions of novel pyrazolo and pyrimidine derivatives were investigated using DFT calculations, providing insights into their potential biological activities and stability (Farag & Fahim, 2019).

Antimicrobial and Antioxidant Activities

- Novel Fused Pyrano Pyrimidinones : These compounds were synthesized using an eco-friendly and efficient method, showing significant antibacterial activity against various bacterial strains and antifungal activity against Candida rugosa, indicating their potential as antimicrobial agents (Banothu et al., 2013).

Anti-inflammatory and Antimicrobial Agents

- Pyrazolo[1,5-a]pyrimidines with Antimicrobial Activity : A series of pyrazolo[1,5-a]pyrimidines demonstrated promising antimicrobial activity against Gram-positive and pathogenic fungi, along with anti-inflammatory activity, showcasing their dual therapeutic potential (Aggarwal et al., 2014).

properties

IUPAC Name |

2-[3-oxo-5-(trifluoromethyl)-1H-pyrazol-2-yl]-4-phenyl-1H-pyrimidin-6-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9F3N4O2/c15-14(16,17)10-7-12(23)21(20-10)13-18-9(6-11(22)19-13)8-4-2-1-3-5-8/h1-7,20H,(H,18,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCVHLQMDTMEGGN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=O)NC(=N2)N3C(=O)C=C(N3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9F3N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[5-oxo-3-(trifluoromethyl)-2,5-dihydro-1H-pyrazol-1-yl]-6-phenyl-4(3H)-pyrimidinone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-methyl-6-oxopyrimidin-1(6H)-yl)-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)acetamide](/img/structure/B2745724.png)

![N-(3-chloro-4-methoxyphenyl)-3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2745725.png)

![(2Z)-2-[(3,5-dimethoxyphenyl)imino]-5-(hydroxymethyl)-8-methyl-2H-pyrano[2,3-c]pyridine-3-carbothioamide](/img/structure/B2745728.png)

![2-[(3-cyclopentyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B2745730.png)

![Ethyl 1-[3-methyl-2-[[(E)-2-phenylethenyl]sulfonylamino]butanoyl]piperidine-4-carboxylate](/img/structure/B2745731.png)

![2,6-dichlorobenzenecarbaldehyde O-{[5-[(4-bromophenyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}oxime](/img/structure/B2745732.png)

![Benzo[d]thiazol-6-yl(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone](/img/structure/B2745734.png)

![2-[(2E)-3-ethyl-2-(ethylimino)-4-oxo-1,3-thiazolidin-5-yl]-N-(4-methyl-2-nitrophenyl)acetamide](/img/structure/B2745738.png)

![2-(3-chlorophenyl)-9-(2,3-dimethoxyphenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2745741.png)

![2-bromo-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide](/img/structure/B2745743.png)

![1-Phenethyl-1H-[1,2,3]triazole-4-carboxylic acid](/img/structure/B2745746.png)